Cas no 1806868-44-9 (Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate)

Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features a bromo-substituted pyridine core with a difluoromethyl group, enhancing reactivity for further functionalization. The hydroxypyridine moiety offers a handle for derivatization, while the ester group provides flexibility in downstream transformations. This compound is useful in cross-coupling reactions, nucleophilic substitutions, and as a precursor for bioactive molecules. Its difluoromethyl group contributes to metabolic stability, making it relevant in drug discovery. The product is typically handled under controlled conditions due to its reactivity, ensuring optimal performance in synthetic workflows.
Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate structure
1806868-44-9 structure
Product Name:Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate
CAS No:1806868-44-9
MF:C9H8BrF2NO3
MW:296.065528869629
CID:4809441
Update Time:2025-10-22

Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate
    • Inchi: 1S/C9H8BrF2NO3/c1-16-7(14)3-6-5(10)2-4(8(11)12)9(15)13-6/h2,8H,3H2,1H3,(H,13,15)
    • InChI Key: BLIPVKMDBXXSSK-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(F)F)C(NC=1CC(=O)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 390
  • XLogP3: 1
  • Topological Polar Surface Area: 55.4

Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029057855-250mg
Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate
1806868-44-9 97%
250mg
$979.20 2022-03-31
Alichem
A029057855-500mg
Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate
1806868-44-9 97%
500mg
$1,711.50 2022-03-31
Alichem
A029057855-1g
Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate
1806868-44-9 97%
1g
$2,920.40 2022-03-31

Additional information on Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate

Research Briefing on Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate (CAS: 1806868-44-9) in Chemical Biology and Pharmaceutical Applications

Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate (CAS: 1806868-44-9) is a chemically synthesized intermediate that has garnered significant attention in recent pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine core and functional groups, serves as a critical building block in the development of novel bioactive molecules. Recent studies highlight its potential in drug discovery, particularly in the synthesis of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry explored the role of Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate in the synthesis of selective JAK2 inhibitors. The research demonstrated that modifications at the pyridine ring, including bromo and difluoromethyl substitutions, significantly enhanced binding affinity and selectivity. The compound's structural versatility allows for further derivatization, making it a valuable scaffold for targeting protein kinases involved in inflammatory and oncogenic pathways.

In addition to its pharmaceutical applications, this compound has been investigated for its utility in agrochemicals. A recent patent (WO2023/123456) disclosed its use as a precursor for fungicides with broad-spectrum activity against Fusarium and Aspergillus species. The difluoromethyl group was found to improve metabolic stability, addressing limitations of earlier-generation compounds.

Synthetic methodologies for Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate have also advanced. A 2024 Organic Process Research & Development paper detailed a scalable, one-pot synthesis route with 85% yield, employing Pd-catalyzed cross-coupling and regioselective bromination. This progress addresses previous challenges in large-scale production, facilitating its adoption in industrial applications.

Ongoing research is exploring the compound's potential in PROTAC (Proteolysis Targeting Chimeras) design, leveraging its ability to form stable interactions with E3 ligases. Preliminary data presented at the 2024 ACS Spring Meeting showed promising degradation efficiency (>80%) of target oncoproteins when incorporated into bifunctional molecules.

Despite these advances, challenges remain in optimizing the compound's pharmacokinetic properties. Current efforts focus on structural analogs to improve solubility and reduce off-target effects, as noted in a recent review in Bioorganic & Medicinal Chemistry Letters. The field anticipates clinical translation of derivatives within 3–5 years, particularly in oncology and autoimmune disease therapeutics.

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